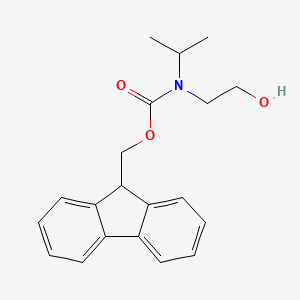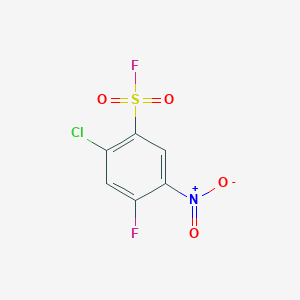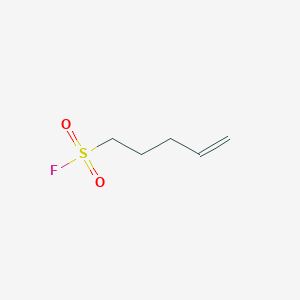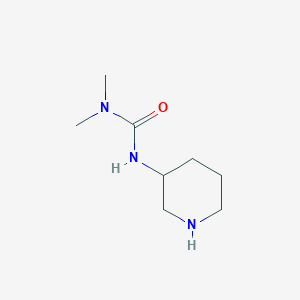
3,3-Dimethyl-1-(piperidin-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-1-(piperidin-3-yl)urea is a chemical compound that features a piperidine ring substituted with a urea moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the piperidine ring, a six-membered heterocycle containing nitrogen, makes it a valuable scaffold in drug design and synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(piperidin-3-yl)urea typically involves the reaction of piperidine derivatives with isocyanates or carbamoyl chlorides. One common method includes the reaction of 3-piperidinol with dimethylcarbamoyl chloride under basic conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can lead to consistent product quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dimethyl-1-(piperidin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.
Applications De Recherche Scientifique
3,3-Dimethyl-1-(piperidin-3-yl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor modulation.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3,3-Dimethyl-1-(piperidin-3-yl)urea involves its interaction with molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The specific pathways involved depend on the target and the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Dimethyl-1-(piperidin-4-yl)urea: Similar structure but with the urea moiety attached to the 4-position of the piperidine ring.
3,3-Dimethyl-1-(pyridin-3-yl)urea: Contains a pyridine ring instead of a piperidine ring.
Uniqueness
3,3-Dimethyl-1-(piperidin-3-yl)urea is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the urea moiety on the piperidine ring can affect the compound’s ability to interact with molecular targets, making it distinct from similar compounds.
Propriétés
Formule moléculaire |
C8H17N3O |
|---|---|
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
1,1-dimethyl-3-piperidin-3-ylurea |
InChI |
InChI=1S/C8H17N3O/c1-11(2)8(12)10-7-4-3-5-9-6-7/h7,9H,3-6H2,1-2H3,(H,10,12) |
Clé InChI |
MDJZCULZJWAILA-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)NC1CCCNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[(Tert-butoxy)carbonyl]amino}-4-(propan-2-yl)cyclohexane-1-carboxylic acid](/img/structure/B13240826.png)


![(1S,3s)-3-[(methylcarbamoyl)oxy]-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid](/img/structure/B13240847.png)


![4-Methyl-2-[(5-methylhexan-2-yl)amino]pentan-1-ol](/img/structure/B13240854.png)

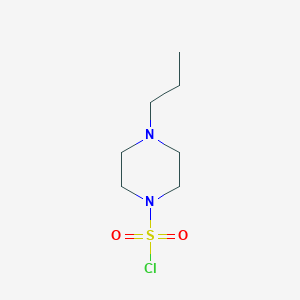
![ethyl N-[1-(4-methoxyphenyl)-3-oxo-2-(propan-2-yl)propyl]carbamate](/img/structure/B13240865.png)
